Hydroxyproline

Catalog No.
S530226
CAS No.
51-35-4
M.F
C5H9NO3
M. Wt
131.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxyproline

CAS Number

51-35-4

Product Name

Hydroxyproline

IUPAC Name

(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

InChI

InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m1/s1

InChI Key

PMMYEEVYMWASQN-DMTCNVIQSA-N

SMILES

C1C(CNC1C(=O)O)O

Solubility

Soluble in water at 0, 25, 50, and 60 °C
361 mg/mL at 25 °C

Synonyms

4 Hydroxyproline, 4-Hydroxyproline, cis 4 Hydroxyproline, cis-4-Hydroxyproline, Hydroxyproline, Oxyproline

Canonical SMILES

C1C(CNC1C(=O)O)O

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)O

Description

The exact mass of the compound Hydroxyproline is 131.0582 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water at 0, 25, 50, and 60 °c361 mg/ml at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46704. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Imino Acids - Proline. It belongs to the ontological category of 4-hydroxyproline in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Hair conditioning; Skin conditioning; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

Hydroxyproline is a unique amino acid not directly incorporated during protein synthesis. Instead, it is formed by a post-translational modification of the amino acid proline within collagen molecules []. This modification plays a crucial role in stabilizing the triple-helical structure of collagen, the most abundant protein in connective tissues throughout the body []. Due to its abundance in collagen, hydroxyproline measurement serves as a valuable tool in various scientific research applications related to collagen health and function.

  • Collagen Content Quantification

    Since hydroxyproline is a specific constituent of collagen, measuring its concentration in tissues or biological samples allows researchers to indirectly quantify collagen content []. This approach is particularly useful in studies investigating changes in collagen synthesis or degradation under different conditions, such as wound healing, tissue fibrosis, or aging [].

  • Biomarker for Collagen Metabolism

    Hydroxyproline levels in urine or blood can serve as biomarkers reflecting collagen turnover within the body []. Researchers can track changes in hydroxyproline excretion to understand how various factors like nutrition, exercise, or disease states might influence collagen metabolism [].

  • Investigating Collagen-Related Diseases

    Abnormal collagen metabolism is implicated in various diseases like osteoporosis, arthritis, and fibrosis. By measuring hydroxyproline levels or the activity of enzymes involved in its formation (prolyl-hydroxylase), researchers can gain insights into the underlying mechanisms of these conditions and potentially develop novel therapeutic strategies [].

Hydroxyproline is a non-proteinogenic amino acid, primarily produced through the post-translational hydroxylation of proline, catalyzed by prolyl hydroxylase enzymes. It is a significant component of collagen, constituting approximately 14% of its weight, and plays a crucial role in stabilizing the collagen triple helix structure. Hydroxyproline is essential for maintaining the structural integrity of connective tissues and is not directly encoded by the genetic code, making it unique among amino acids. The compound's molecular formula is C5_5H9_9NO3_3, and it features a secondary amino group rather than the primary amino group typical of most amino acids .

Hydroxyproline's primary function is in the structure and stability of collagen. The rigid structure of hydroxyproline helps stabilize the triple helical conformation of collagen fibers []. These fibers form the scaffolding for various connective tissues, including bones, tendons, ligaments, and skin [].

Hydroxyproline itself is generally considered non-toxic and non-hazardous []. However, abnormally high levels of hydroxyproline in urine can be a marker for certain connective tissue diseases, such as Marfan syndrome [].

, particularly in its role within collagen. The hydroxylation process involves the addition of a hydroxyl group to the gamma carbon of proline, which enhances the stability of collagen fibers. This reaction requires several cofactors, including molecular oxygen, ascorbic acid, and iron ions . Hydroxyproline can also participate in further reactions such as:

  • Formation of adducts: Hydroxyproline can react with fluorenyl methyl chloroformate to form UV-active derivatives, useful in analytical chemistry .
  • Catabolism: Hydroxyproline is metabolized primarily in the liver and kidneys, leading to the production of glyoxylate and hydrogen peroxide as intermediates .

Hydroxyproline plays several critical roles in biological systems:

  • Collagen Stability: It contributes significantly to the structural stability of collagen by promoting hydrogen bonding and stereoelectronic interactions within the triple helix .
  • Hypoxia Response: Hydroxylation of proline residues in hypoxia-inducible factors (HIF) regulates their stability and degradation under varying oxygen levels, impacting cellular responses to hypoxia .
  • Indicator of Bone Turnover: Elevated levels of hydroxyproline in urine are often used as a biomarker for bone turnover and certain connective tissue disorders .

Hydroxyproline is synthesized through enzymatic hydroxylation of proline. The key steps include:

  • Enzymatic Hydroxylation: Prolyl hydroxylase catalyzes the conversion of proline to hydroxyproline in the endoplasmic reticulum.
  • Cofactor Requirement: This reaction necessitates molecular oxygen, 2-oxoglutarate, ascorbic acid (vitamin C), and ferrous ions (Fe2+^{2+}) as essential cofactors for optimal enzyme activity .

Hydroxyproline has several applications across various fields:

  • Medical Diagnostics: It serves as a diagnostic marker for bone metabolism and liver fibrosis.
  • Therapeutic Uses: Hydroxyproline is being explored as a potential therapeutic agent in wound healing and tissue repair. In France, it is approved in topical formulations for treating superficial wounds .
  • Food Industry: Due to its presence in gelatin and collagen products, hydroxyproline is relevant in food science and nutrition.

Research on hydroxyproline interactions has highlighted several key aspects:

  • Protein Interactions: Hydroxyproline-rich glycoproteins found in plant cell walls interact with glycan chains, influencing cell wall structure and function.
  • Metabolic Pathways: Studies have shown that hydroxyproline metabolism involves specific enzymes located in mitochondria and peroxisomes, emphasizing its role in cellular metabolism .

Hydroxyproline shares similarities with several other compounds that also play roles in protein structure or metabolism. Here are some notable examples:

Compound NameStructure/FunctionUnique Features
ProlineProteinogenic amino acid; precursor to hydroxyprolineDirectly incorporated into proteins
LysineEssential amino acid; involved in cross-linking collagenContains an ε-amino group; plays a different role in protein structure
4-Hydroxy-L-prolineStereoisomer of hydroxyproline; less commonMay have different biological activities
3-HydroxyprolineLess prevalent; found in specific proteinsUnique hydroxylation pattern

Hydroxyproline's distinct role as a post-translational modification agent sets it apart from these similar compounds, particularly concerning its critical function in collagen stability and its unique metabolic pathways .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS]
Solid

XLogP3

-3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

131.058243149 g/mol

Monoisotopic Mass

131.058243149 g/mol

Boiling Point

Decomposes

Heavy Atom Count

9

LogP

-3.17

Appearance

Solid powder

Melting Point

274°C
274 - 275 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RMB44WO89X

Related CAS

25249-07-4

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 23 of 25 companies (only ~ 8% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Used in France as a combination product for the treatment of small, superficial wounds.

Pharmacology

Hydroxyproline as well as proline and glycine are the major components of collagen. Collagen is on one of the main building blocks of connective tissue such as skin, bone, and cartilage. Thus when these tissues are damaged, hydroxyproline is necessary for repair of the damaged area.
Hydroxyproline is a nonessential amino acid derivative formed during post-translational protein modification through hydroxylation of the amino acid proline by the enzyme prolyl hydroxylase which requires vitamin C as a co-factor. Hydroxyproline is a major component of the protein collagen and plays a key role in the stability of the collagen triple helix. It can be used as an indicator to determine the amount of collagen. Increased hydroxyproline levels in the urine and/or serum are normally associated with degradation of connective tissue. Vitamin C deficiency decreases the conversion of proline to hydroxyproline, which leads to reduced collagen stability.

Other CAS

51-35-4

Wikipedia

Hydroxyproline
Xylometazoline

Use Classification

Cosmetics -> Skin conditioning; Antistatic; Hair conditioning; Surfactant

General Manufacturing Information

L-Proline, 4-hydroxy-, (4R)-: ACTIVE

Dates

Modify: 2023-08-15

R.H.A. Plimmer (1912) [1908]. R.H.A. Plimmer; F.G. Hopkins (eds.). The chemical composition of the proteins. Monographs on biochemistry. Vol. Part I. Analysis (2nd ed.). London: Longmans, Green and Co. p. 132. Retrieved January 18, 2010.

Gorres, Kelly L.; Raines, Ronald T. (April 2010). "Prolyl 4-hydroxylase". Critical Reviews in Biochemistry and Molecular Biology. 45 (2): 106–124. doi:10.3109/10409231003627991. PMC 2841224. PMID 20199358.

Szpak, Paul (2011). "Fish bone chemistry and ultrastructure: implications for taphonomy and stable isotope analysis". Journal of Archaeological Science. 38 (12): 3358–3372. doi:10.1016/j.jas.2011.07.022.

Nelson, D. L. and Cox, M. M. (2005) Lehninger's Principles of Biochemistry, 4th Edition, W. H. Freeman and Company, New York.

Brinckmann, J., Notbohm, H. and Müller, P.K. (2005) Collagen, Topics in Current Chemistry 247, Springer, Berlin.

Bella, J; Eaton, M; Brodsky, B; Berman, HM (1994). "Crystal and molecular structure of a collagen-like peptide at 1.9 A resolution". Science. 266 (5182): 75–81. doi:10.1126/science.7695699. PMID 7695699.

Kotch, F.W.; Guzei, I.A.; Raines, R.T. (2008). "Stabilization of the Collagen Triple Helix by O-Methylation of Hydroxyproline Residues". Journal of the American Chemical Society. 130 (10): 2952–2953. doi:10.1021/ja800225k. PMC 2802593. PMID 18271593.

Jaakkola, P.; Mole, D.R.; Tian, Y.M.; Wilson, M.I.; Gielbert, J.; Gaskell, S.J.; Kriegsheim, A.V.; Hebestreit, H.F.; et al. (2001). "Targeting of HIF-alpha to the von Hippel-Lindau ubiquitylation complex by O2-regulated prolyl hydroxylation". Science. 292 (5516): 468–72. Bibcode:2001Sci...292..468J. doi:10.1126/science.1059796. PMID 11292861. S2CID 20914281.

Cassab, Gladys I (1998). "Plant Cell Wall Proteins". Annual Review of Plant Physiology and Plant Molecular Biology. 49: 281–309. doi:10.1146/annurev.arplant.49.1.281. PMID 15012236.

"Wheeless' Textbook of Orthopaedics". Wheeless Online. 22 July 2020.

Nakajima, T.; Volcani, B.E. (1969). "3,4-Dihydroxyproline: a new amino acid in diatom cell walls". Science. 164 (3886): 1400–1401. Bibcode:1969Sci...164.1400N. doi:10.1126/science.164.3886.1400. PMID 5783709. S2CID 23673503.

Alexopoulos, C.J., Mims C.W. and Blackwell, M. (1996). Introductory Mycology (4th ed.). New York: John Wiley & Sons. pp. 687–688. ISBN 978-0-471-52229-4.

Wieland, T. (1986). Peptides of Poisonous Amanita Mushrooms. Springer.

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